molecular formula C20H27N5O3 B1191808 MS453

MS453

Cat. No. B1191808
M. Wt: 385.468
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MS453 is a potent and selective SETD8 inhibitor. MS453 specifically modifies a cysteine residue near the inhibitor binding site, has an IC50 value of 804 nM, reacts with SETD8 with nearquantitative yield, and is selective for SETD8 against 28 other methyltransferases. SETD8 (also known as SET8, R-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.

Scientific Research Applications

1. Multiple Sclerosis Research

  • Point Mutation in PTPRC and Multiple Sclerosis : A study found a point mutation in the PTPRC gene, which encodes protein-tyrosine phosphatase, receptor-type C (CD45), to be associated with the development of multiple sclerosis (MS). This mutation affects mRNA splicing and alters CD45 isoform expression on immune cells, suggesting its involvement in MS pathogenesis (Jacobsen et al., 2000).

2. Drug Metabolism Studies

  • High-Throughput Liquid Chromatography for P450 Proteins : A methodology was developed for high-throughput, enrichment-free quantification of cytochrome P450 proteins in human hepatocytes. This method, compatible with 96-well plates, allows routine P450 protein quantification in induction study workflows, enhancing drug metabolism research (Savaryn et al., 2020).

3. Protein Research

  • Electrochemistry-Mass Spectrometry in Protein Research : Electrochemistry coupled with mass spectrometry (EC-MS) has unique applications in drug metabolism and proteomics. It allows for the study of Cytochrome P450-mediated drug metabolism and has promising applications in biomarker discovery and improved analyte detection (Permentier et al., 2008).

4. Genetic Studies in Agriculture

  • CRISPR-Cas9 and Ms45 Gene in Wheat : Utilizing CRISPR-Cas9 for mutations in the Ms45 gene in wheat demonstrated that all three wheat Ms45 homeologs contribute to male fertility. This study offers insights into genetic male sterility and its potential use in hybrid seed production systems in wheat (Singh et al., 2018).

5. Pharmacogenomics

  • CYP450 Gene Polymorphisms and Pharmacogenetics : A study developed a genotyping platform using MALDI-TOF mass spectrometry for SNPs in key CYP450 genes (CYP3A4, CYP3A5, CYP2C9, and CYP2C19). This facilitates the prediction of individual responses to drug treatments based on genetic variations (Falzoi et al., 2010).

properties

Product Name

MS453

Molecular Formula

C20H27N5O3

Molecular Weight

385.468

SMILES

COC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1

Appearance

Solid powder

synonyms

MS453;  MS-453;  MS 453.; N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.